2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Description
This compound features a benzimidazole ring linked via a sulfanyl-acetamide bridge to a 3-cyano-substituted tetrahydrobenzothiophene moiety. The benzimidazole core is known for its heterocyclic aromaticity and ability to participate in hydrogen bonding, while the tetrahydrobenzothiophene group contributes steric bulk and electronic effects due to the cyano substituent. Such structural attributes make it a candidate for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer applications .
Properties
Molecular Formula |
C18H16N4OS2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C18H16N4OS2/c19-9-12-11-5-1-4-8-15(11)25-17(12)22-16(23)10-24-18-20-13-6-2-3-7-14(13)21-18/h2-3,6-7H,1,4-5,8,10H2,(H,20,21)(H,22,23) |
InChI Key |
BPXMTPRPTLGVEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4N3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine, cyclization with a suitable carboxylic acid or its derivative under acidic conditions.
Formation of Benzothiophene Moiety: Cyclization of a suitable thiophene precursor with a nitrile group.
Coupling Reaction: The final step involves coupling the benzimidazole and benzothiophene moieties through a sulfanyl linkage, followed by acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to the presence of benzimidazole and benzothiophene moieties, the compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
Applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit a key enzyme in the microbial metabolic pathway. Molecular docking studies and biochemical assays would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties of Selected Analogs
Key Observations:
- Benzimidazole vs.
- Cyano vs. Nitro Substituents: The target compound’s 3-cyano group is less electron-withdrawing than the 2,4-dinitrophenyl group in W1, which may reduce cytotoxicity while enhancing solubility .
- Tetrahydrobenzothiophene vs.
Key Observations:
- Synergistic Heterocycles : Compounds combining multiple heterocycles (e.g., benzothiazole + triazole in ) show enhanced activity, suggesting the target compound’s benzimidazole + benzothiophene combination may offer unique advantages in pharmacokinetics .
Pharmacokinetic and Toxicity Considerations
- Solubility: The target compound’s cyano group improves water solubility compared to nitro-substituted analogs like W1, which may enhance oral bioavailability .
- Toxicity : Benzimidazole derivatives generally exhibit lower hepatotoxicity than triazole-containing compounds, as seen in and , where triazoles are prone to CYP450 inhibition .
Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound that incorporates both benzimidazole and benzothiophene moieties. These structural components are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.5 g/mol. The IUPAC name highlights its complex structure which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄OS₂ |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
| InChI | InChI=1S/C18H16N4OS2/c19... |
Biological Activity Overview
The biological activity of benzimidazole derivatives has been extensively studied. Compounds with similar structures have demonstrated a wide range of pharmacological effects, including:
- Antimicrobial Activity : Various studies have reported that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Benzimidazole derivatives are recognized for their potential in cancer therapy. They have been found to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antiviral Effects : Some derivatives have shown promise against viral infections, particularly hepatitis B and C viruses. High-throughput screening has identified compounds that inhibit viral replication effectively .
The mechanisms underlying the biological activities of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide can be attributed to:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting specific enzymes crucial for microbial growth or viral replication.
- Interference with Nucleic Acid Synthesis : Some compounds disrupt DNA or RNA synthesis in pathogens, leading to cell death.
- Modulation of Cell Signaling Pathways : These compounds may affect various signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzimidazole derivatives in various biological assays:
-
Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against common pathogens using the broth microdilution method. Notably, certain compounds displayed minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Compound ID MIC (μg/ml) Target Organism 1 50 S. typhi 3 62.5 S. aureus 4 12.5 E. coli - Anticancer Studies : Research involving cell lines has shown that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways .
- Antiviral Activity : Compounds were screened for their ability to inhibit hepatitis B surface antigen secretion with promising results indicating potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
